molecular formula C46H78NO10P B1263253 1-octadecanoyl-2-(4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoyl)-sn-glycero-3-phosphoserine

1-octadecanoyl-2-(4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoyl)-sn-glycero-3-phosphoserine

Cat. No. B1263253
M. Wt: 836.1 g/mol
InChI Key: LYYHRRPTEXPVOR-SYEOQEKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-octadecanoyl-2-(4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoyl)-sn-glycero-3-phosphoserine is a 3-sn-phosphatidyl-L-serine in which the phosphatidyl acyl groups at positions 1 and 2 are specified as octadecanoyl and (4Z,7Z,10Z,13Z,16Z,19Z)-docosahexaenoyl respectively. It derives from an all-cis-docosa-4,7,10,13,16,19-hexaenoic acid. It is a conjugate acid of a 1-octadecanoyl-2-(4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoyl)-sn-glycero-3-phosphoserine(1-).

Scientific Research Applications

Biosynthesis in Rat Liver

The biosynthesis of phosphatidylserines in rat liver involves the conversion of 1-[14C]acyl-sn-glycero-3-phosphoserine into molecular species of [14C]phosphatidylserine. This process highlights the role of certain fatty acids, including docosahexaenoic acid (DHA), in the enrichment of liver phosphatidylserine (Holub, 1980).

Synthesis of Fatty Acid Ethanolamides

Research on the synthesis of fatty acid ethanolamides from various sources includes the study of polyunsaturated fatty acids like docosahexaenoic acid. This synthesis process does not result in isomerization under the conditions for aminolysis of the ester bond, indicating the stability of these compounds (Karaulov et al., 2004).

Isolation from Insulin Production Waste

Polyunsaturated fatty acids, including docosahexaenoic acid, have been isolated from insulin production waste. Their identification was aided by PMR and 13C NMR techniques, demonstrating their potential in recycling industrial waste (Frangulyan et al., 1987).

Novel Polyunsaturated Fatty Acids in Marine Algae

Unique polyunsaturated fatty acids with conjugated double bonds were found in the marine green alga Anadyomene stellata. These included docosahexaenoic acid derivatives, indicating the diverse sources and structures of these acids in nature (Mikhailova et al., 1995).

Anti-Inflammatory Actions of Neuroprotectin D1

Neuroprotectin D1, derived from docosahexaenoic acid, exhibits potent anti-inflammatory actions. Its synthesis and bioactivity indicate its significant role in the regulation of inflammation and potential therapeutic applications (Serhan et al., 2006).

Syntheses of Metabolites of Docosahexaenoic Acids

Research on the syntheses of metabolites from docosahexaenoic acid has been conducted, contributing to the understanding of the metabolic pathways and potential applications of these derivatives (Flock & Skattebol, 2000).

properties

Product Name

1-octadecanoyl-2-(4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoyl)-sn-glycero-3-phosphoserine

Molecular Formula

C46H78NO10P

Molecular Weight

836.1 g/mol

IUPAC Name

(2S)-2-amino-3-[[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-octadecanoyloxypropoxy]-hydroxyphosphoryl]oxypropanoic acid

InChI

InChI=1S/C46H78NO10P/c1-3-5-7-9-11-13-15-17-19-20-21-22-24-26-28-30-32-34-36-38-45(49)57-42(40-55-58(52,53)56-41-43(47)46(50)51)39-54-44(48)37-35-33-31-29-27-25-23-18-16-14-12-10-8-6-4-2/h5,7,11,13,17,19,21-22,26,28,32,34,42-43H,3-4,6,8-10,12,14-16,18,20,23-25,27,29-31,33,35-41,47H2,1-2H3,(H,50,51)(H,52,53)/b7-5-,13-11-,19-17-,22-21-,28-26-,34-32-/t42-,43+/m1/s1

InChI Key

LYYHRRPTEXPVOR-SYEOQEKUSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)O)N)OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-octadecanoyl-2-(4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoyl)-sn-glycero-3-phosphoserine
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1-octadecanoyl-2-(4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoyl)-sn-glycero-3-phosphoserine
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1-octadecanoyl-2-(4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoyl)-sn-glycero-3-phosphoserine
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1-octadecanoyl-2-(4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoyl)-sn-glycero-3-phosphoserine
Reactant of Route 5
1-octadecanoyl-2-(4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoyl)-sn-glycero-3-phosphoserine
Reactant of Route 6
1-octadecanoyl-2-(4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoyl)-sn-glycero-3-phosphoserine

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